molecular formula C10H16N2O2S B11877088 3-(Aminomethyl)-N-propylbenzenesulfonamide CAS No. 953904-11-5

3-(Aminomethyl)-N-propylbenzenesulfonamide

Cat. No.: B11877088
CAS No.: 953904-11-5
M. Wt: 228.31 g/mol
InChI Key: YPSKMISCIRGRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an aminomethyl group and a propyl group attached to a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N-propylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Aminomethyl)-N-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)-N-propylbenzenesulfonamide include other sulfonamides with different substituents on the benzene ring, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

953904-11-5

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-(aminomethyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-2-6-12-15(13,14)10-5-3-4-9(7-10)8-11/h3-5,7,12H,2,6,8,11H2,1H3

InChI Key

YPSKMISCIRGRKQ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.